molecular formula C10H18O2 B2718323 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid CAS No. 2169509-23-1

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B2718323
CAS No.: 2169509-23-1
M. Wt: 170.252
InChI Key: BTSRZYYQNWQSDE-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid (CAS: 2169509-23-1) is a cyclobutane-derived carboxylic acid with a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol (calculated). It exists as a mixture of diastereomers, which introduces stereochemical complexity during synthesis and purification . The compound features a cyclobutane ring substituted with a tert-butyl group, a methyl group, and a carboxylic acid moiety.

Properties

IUPAC Name

3-tert-butyl-3-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSRZYYQNWQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl and methyl-substituted cyclobutane derivatives with carboxylating agents . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted cyclobutane derivatives .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups can influence the compound’s hydrophobicity and steric properties . These interactions can affect the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications References
This compound C₁₀H₁₈O₂ 170.25 tert-butyl, methyl, carboxylic acid 2169509-23-1 Pharmaceutical intermediates
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 172.22 tert-butoxy, carboxylic acid 1899832-83-7 Drug synthesis, material science
1-(tert-Butylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₁₁H₂₀O₂S 216.34 tert-butylsulfanyl, dimethyl, carboxylic acid 1478726-63-4 Agrochemical research
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 130.14 hydroxymethyl, carboxylic acid 1781036-60-9 Polymer precursors, bioactive molecules
Methyl 3-methylenecyclobutane-1-carboxylate C₇H₁₀O₂ 126.15 methylene, ester 15963-40-3 Esterification reactions
3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid C₁₀H₁₇NO₅ 231.25 Boc-protected amino, hydroxy, carboxylic acid 1067239-17-1 Peptide synthesis

Key Comparative Insights

Steric and Electronic Effects
  • In contrast, 1-(tert-Butylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS: 1478726-63-4) incorporates a sulfur atom, which may enhance oxidative stability or participate in thiol-ene click chemistry .
Reactivity and Functional Versatility
  • The carboxylic acid group in the target compound enables salt formation or amide coupling, whereas methyl 3-methylenecyclobutane-1-carboxylate (CAS: 15963-40-3) contains an ester group, making it more volatile and suitable for polymerization or transesterification reactions .
  • The Boc-protected amino and hydroxy groups in 3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS: 1067239-17-1) expand its utility in peptide synthesis, where protecting-group strategies are critical .
Physical Properties
  • trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS: 1781036-60-9) has a lower molecular weight (130.14 g/mol) and a polar hydroxymethyl group, likely increasing its water solubility compared to the hydrophobic tert-butyl-containing analogs .

Research and Application Contexts

  • Pharmaceuticals : The target compound’s steric bulk may improve metabolic stability in drug candidates, whereas 3-(tert-Butoxy)cyclobutane-1-carboxylic acid’s tert-butoxy group could serve as a leaving group in prodrug designs .
  • Material Science : The tert-butylsulfanyl derivative (CAS: 1478726-63-4) might contribute to sulfur-containing polymers, while the hydroxymethyl analog (CAS: 1781036-60-9) could enhance crosslinking in hydrogels .

Biological Activity

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid (C10H18O2) is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological activity based on diverse research findings.

The synthesis of this compound typically involves cyclization reactions of precursors under controlled conditions, often utilizing carboxylating agents. The compound has a molecular weight of 170.25 g/mol and exhibits a carboxylic acid functional group, which can participate in various chemical reactions such as oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Functional GroupsCarboxylic acid
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The tert-butyl and methyl groups contribute to the compound's hydrophobicity, influencing its interactions with lipid membranes and proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : There is ongoing research into the compound's role in cancer therapy, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Metabolic Effects : The compound may influence metabolic pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Studies : A study investigated the antimicrobial effects of various cyclobutane derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics.
  • Cancer Research : In a recent experiment, the compound was tested on various cancer cell lines. Results showed that it could reduce cell viability significantly at certain concentrations, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
3-Tert-butylcyclobutane-1-carboxylic acidModerateNo
3-Methylcyclobutane-1-carboxylic acidNoModerate

Q & A

Basic: What are the optimal synthetic routes for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid, and how do steric effects influence reaction efficiency?

Answer:
A common approach involves esterification or carboxylate protection strategies. For example, tert-butyl groups can be introduced via tert-butoxycarbonyl (Boc) protection, as seen in analogs like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid . Cyclobutane ring formation may leverage [2+2] photocycloaddition or strain-driven cyclization. Steric hindrance from the tert-butyl and methyl groups necessitates careful optimization of reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) to avoid incomplete cyclization .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Answer:
Discrepancies often arise from solvent effects, impurities, or stereochemical variations. For instance, cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-(methylamino)cyclobutane-1-carboxylate) can lead to divergent 13C^{13}\text{C} NMR signals . Researchers should:

  • Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3).
  • Use high-purity reference materials (e.g., characterized via X-ray crystallography, as in cyclobutane derivatives from Dr. Ehrenstorfer ).
  • Compare data against computational models (DFT-based NMR predictions) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC-MS : Detects trace impurities (e.g., tert-butyl degradation products) .
  • X-ray Crystallography : Confirms cyclobutane ring geometry and substituent orientation .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish tert-butyl (δ ~1.2 ppm) and methyl groups (δ ~1.0 ppm), while 2D COSY validates cyclobutane connectivity .

Advanced: How does the tert-butyl group’s steric bulk influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:
The tert-butyl group significantly reduces reaction rates due to steric hindrance near the carboxylate moiety. For example, in analogs like tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate, bulky substituents slow down nucleophilic attack, requiring activated reagents (e.g., DCC/DMAP) or prolonged reaction times . Kinetic studies using competitive experiments with less hindered analogs can quantify this effect.

Basic: What solvent systems are recommended for recrystallization given the compound’s low solubility in polar solvents?

Answer:
Mixed-solvent systems (e.g., ethyl acetate/hexane or dichloromethane/pentane) are effective. The tert-butyl group enhances solubility in non-polar solvents, while the carboxylic acid moiety benefits from polar aprotic solvents. Precedent from cyclobutane carboxylates suggests optimizing ratios to balance solubility and crystallization yield .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

Answer:

  • Chiral Auxiliaries : Use enantiopure tert-butyl precursors (e.g., (1s,3s)-3-aminocyclobutane carboxylate derivatives) .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve enantiomers.
  • Circular Dichroism (CD) : Validate optical activity post-synthesis, particularly if the compound exhibits planar chirality .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves and goggles to prevent contact with carboxylic acid (irritant).
  • Ventilation : Use fume hoods during reactions involving volatile tert-butyl precursors .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent tert-butyl group oxidation .

Advanced: How do computational methods (e.g., DFT) predict the compound’s stability under varying pH conditions?

Answer:
Density Functional Theory (DFT) simulations can model protonation states of the carboxylic acid group and tert-butyl stability. For example, studies on similar cyclobutane carboxylates predict increased ring strain at low pH due to protonation-induced conformational changes . Experimental validation via pH-dependent 1H^{1}\text{H} NMR titrations is recommended.

Basic: What are the compound’s key thermodynamic properties (e.g., melting point, logP) and their implications for experimental design?

Answer:

  • Melting Point : Expected range 150–160°C (based on tert-butyl-substituted cyclobutane analogs) .
  • logP : Estimated ~3.5 (predicted via ChemAxon), indicating moderate hydrophobicity. This informs solvent selection for biological assays .

Advanced: What strategies mitigate side reactions (e.g., decarboxylation) during high-temperature syntheses?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and thermal degradation .
  • Protecting Groups : Use acid-labile tert-butyl esters to shield the carboxylate during harsh conditions .
  • Catalytic Additives : Scandium triflate or other Lewis acids stabilize transition states, minimizing side reactions .

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